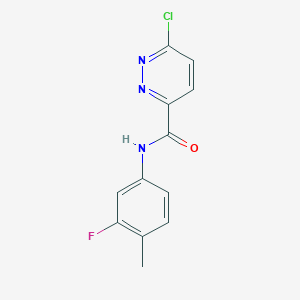![molecular formula C17H21N3 B7575382 N-[(1-cyclopropylpyrrolidin-3-yl)methyl]quinolin-2-amine](/img/structure/B7575382.png)
N-[(1-cyclopropylpyrrolidin-3-yl)methyl]quinolin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-cyclopropylpyrrolidin-3-yl)methyl]quinolin-2-amine, also known as CPQQ, is a chemical compound that has been gaining attention in the scientific community for its potential applications in research. CPQQ is a quinoline derivative that has been shown to have promising effects in various biochemical and physiological processes. In
Mécanisme D'action
N-[(1-cyclopropylpyrrolidin-3-yl)methyl]quinolin-2-amine acts as a positive allosteric modulator of the M1 muscarinic receptor. This means that it enhances the activity of the receptor in response to its natural ligand, acetylcholine. This compound binds to a specific site on the receptor, known as the allosteric site, which is distinct from the site where acetylcholine binds. This binding causes a conformational change in the receptor, leading to an increase in its activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound enhances the binding affinity of the M1 muscarinic receptor for its natural ligand, acetylcholine. This results in an increase in intracellular calcium levels and activation of downstream signaling pathways. In vivo studies have shown that this compound improves cognitive function and memory in animal models, which is consistent with the role of the M1 muscarinic receptor in these processes.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(1-cyclopropylpyrrolidin-3-yl)methyl]quinolin-2-amine has several advantages for use in lab experiments. It is a selective modulator of the M1 muscarinic receptor, which allows for specific targeting of this receptor subtype. This compound is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to its use. This compound has not been extensively studied in humans, so its safety and efficacy in clinical settings are unknown. Additionally, this compound has a relatively short half-life, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-[(1-cyclopropylpyrrolidin-3-yl)methyl]quinolin-2-amine. One area of interest is the development of more selective and potent modulators of the M1 muscarinic receptor. This could lead to the development of new therapies for cognitive disorders such as Alzheimer's disease. Another area of interest is the study of the role of the M1 muscarinic receptor in other physiological processes, such as inflammation and pain. Additionally, further research is needed to determine the safety and efficacy of this compound in clinical settings.
Méthodes De Synthèse
N-[(1-cyclopropylpyrrolidin-3-yl)methyl]quinolin-2-amine can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-chloroquinoline with 3-cyclopropylpyrrolidine in the presence of a base to yield the desired product. The final product is then purified through various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N-[(1-cyclopropylpyrrolidin-3-yl)methyl]quinolin-2-amine has been shown to have potential applications in various scientific research fields. One of its main applications is in the study of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that play a crucial role in various physiological processes. This compound has been shown to selectively bind to a specific subtype of GPCR, known as the M1 muscarinic receptor. This makes this compound a valuable tool for studying the function and regulation of this receptor subtype.
Propriétés
IUPAC Name |
N-[(1-cyclopropylpyrrolidin-3-yl)methyl]quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3/c1-2-4-16-14(3-1)5-8-17(19-16)18-11-13-9-10-20(12-13)15-6-7-15/h1-5,8,13,15H,6-7,9-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHDCAZFPXMDNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(C2)CNC3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-methylpyrrolidin-3-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B7575319.png)
![6-methyl-N-[(4-methylphenyl)methyl]pyridin-2-amine](/img/structure/B7575325.png)
![N-[(1-methylpyrrolidin-3-yl)methyl]pyridin-2-amine](/img/structure/B7575333.png)
![7-((Diphenylphosphoryl)methyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B7575338.png)
![2-[(2-Methoxypyridin-3-yl)methylamino]acetic acid](/img/structure/B7575347.png)
![N'-[1-(4-phenylmethoxyphenyl)ethyl]propane-1,3-diamine](/img/structure/B7575348.png)

![1-[1-(Furan-2-yl)propan-2-ylsulfamoyl]piperidine-4-carboxylic acid](/img/structure/B7575355.png)

![2-chloro-N-[(3-sulfamoylphenyl)methyl]acetamide](/img/structure/B7575367.png)
![3-[[3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoylamino]methyl]benzoic acid](/img/structure/B7575377.png)
![3-[[(1-Ethyl-5-oxopyrrolidine-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575390.png)
![3-[(Prop-2-enoylamino)methyl]benzoic acid](/img/structure/B7575398.png)